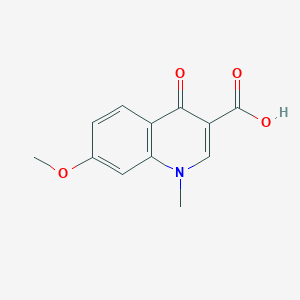

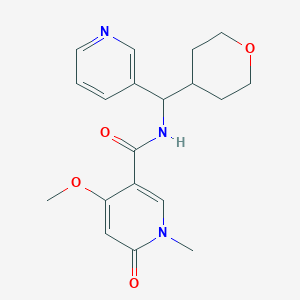

7-Methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

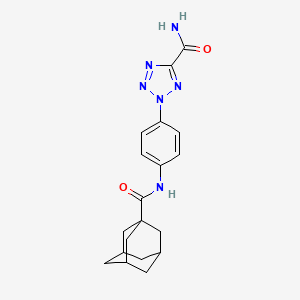

7-Methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, also known as MQCA, is a synthetic compound that has been studied for its potential applications in various scientific fields. This molecule has a unique chemical structure that makes it a promising candidate for drug development, as well as for use in research applications.

Scientific Research Applications

Metal Ion Complexation and Antibacterial Activity

The study of the complexation of transition series metal ions by related methoxyquinolones, including structures akin to 7-methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, suggests their significance in understanding the antibacterial mechanism of these compounds. The formation constants determined for these complexes with copper(II) and magnesium(II) ions highlight the role of drug-metal complexes rather than mere lipid solubility in the antibacterial activity of quinolone derivatives. This research supports the exploration of metal ion interaction as a fundamental aspect of the pharmacological action of such compounds (Bailey et al., 1984).

Neurophysiological Effects

Research into 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives, which are structurally related to 7-methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, reveals their potential neurophysiological impacts. These compounds were observed to transiently increase the locomotor activity of mice, indicating a possible physiological role for these and similar compounds within the mammalian brain. The identification of some of these derivatives as endogenous compounds in untreated rat brains underscores their significance in studying neurophysiological and behavioral effects (Nakagawa et al., 1996).

Fluorescent Labeling and Biomedical Analysis

The discovery of novel fluorophores derived from quinolone structures, specifically 6-methoxy-4-quinolone, and their application in biomedical analysis, highlights the utility of 7-methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid-related compounds in scientific research. These fluorophores exhibit strong fluorescence in a wide pH range, making them highly suitable for fluorescent labeling and the determination of various biomolecules in aqueous environments. This application is particularly relevant in the context of developing sensitive and versatile tools for biomedical analysis and diagnostics (Hirano et al., 2004).

Antituberculosis Activity

The synthesis of 2-R-3-oxomorpholino-[5,6-c]-6-R′-quinolin-5-ones from 1-R′-2-oxo-4-hydroxyquinolin-3-ylamides highlights the potential of quinolone derivatives in the development of antituberculosis agents. These compounds, derived from structural manipulation akin to 7-methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, underscore the ongoing search for effective treatments against tuberculosis, showcasing the broad therapeutic applications of quinolone derivatives in addressing global health challenges (Taran et al., 2000).

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit multiple receptor tyrosine kinases .

Mode of Action

For instance, some quinoline derivatives are known to inhibit DNA gyrase, preventing the duplication of bacterial DNA .

Biochemical Pathways

Given the potential inhibitory action on receptor tyrosine kinases, it could be inferred that the compound may affect pathways related to cell growth and proliferation .

Result of Action

Given its potential inhibitory action on receptor tyrosine kinases, it could be inferred that the compound may have effects on cell growth and proliferation .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets. For instance, the compound is recommended to be stored at refrigerator temperatures , suggesting that it may be sensitive to heat.

properties

IUPAC Name |

7-methoxy-1-methyl-4-oxoquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-13-6-9(12(15)16)11(14)8-4-3-7(17-2)5-10(8)13/h3-6H,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPNSCQLEBRLLBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)C2=C1C=C(C=C2)OC)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

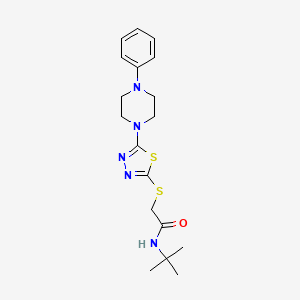

![7-(4-(4-ethoxybenzoyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2895657.png)

![2-(2-chloro-4-fluorobenzyl)-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2895659.png)

![2,6-difluoro-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2895660.png)

![N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2895665.png)

![2,3,7-Trimethylpyrazolo[1,5-A]pyrimidine-5-carboxylic acid](/img/structure/B2895672.png)